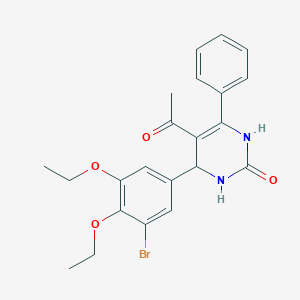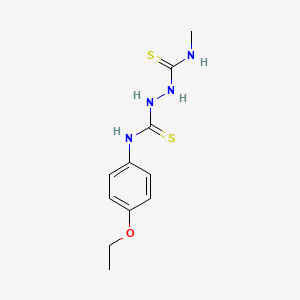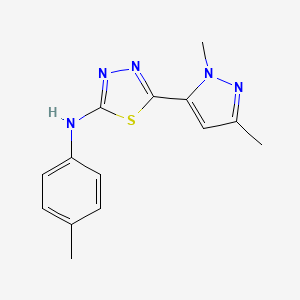![molecular formula C25H22ClN3O4 B10896989 2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-5-(3-{[(1Z)-2-シアノ-3-[(4-エトキシフェニル)アミノ]-3-オキソプロプ-1-エン-1-イル]-2,5-ジメチル-1H-ピロール-1-イル}ベンゾイル酸: ACMA は、有機化合物です。その特性、合成、用途について見ていきましょう。
特性::外観: ACMAは、無色から淡黄色の結晶性固体として存在します。
溶解性: 水には中程度に溶け、有機溶媒にはよりよく溶けます。
化学的性質: ACMAは有機酸であり、塩基と反応して対応する塩を形成することができます。
2. 製法
ACMAは、主に以下の方法で合成されます。
置換反応: ベンゾイルクロリドは、酸触媒(硫酸または塩化第一銅など)の存在下で、クロロメタンまたはクロロ酢酸と反応します。これにより、2-アミノ-5-クロロ-3-メチル安息香酸が得られます。
3. 化学反応の分析
ACMAは、様々な化学反応を起こします。
酸化: 関連化合物を生成するために酸化することができます。
還元: 還元反応により、異なる誘導体が得られます。
置換: ACMAは置換反応に参加することができます。
一般的な試薬: 強酸、塩基、酸化剤などの試薬が使用されます。
主な生成物: 生成物は反応条件によって異なりますが、多くの場合、ベンゼン環の修飾が含まれます。
4. 科学研究における用途
ACMAは、以下の用途が見られます。
染料合成: 染料や顔料の製造に使用されます。
コーティング: コーティングや塗料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable diketone and an amine.
Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the Ethoxyaniline Group: This can be done through a nucleophilic substitution reaction.
Chlorination of the Benzoic Acid Moiety: This step typically involves the use of a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
ACMAがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。それは、特定の分子標的とシグナル伝達経路との相互作用を伴う可能性があります。
類似化合物との比較
ACMAは、その独特の構造で際立っています。類似化合物には以下のようなものがあります。
トルフェナミック酸: 特に片頭痛の痛みに対して使用されるアミノ安息香酸.
4-アミノ-2-クロロ安息香酸: 異なる特性を持つ関連化合物.
2-クロロ安息香酸: 独自の用途を持つより単純な誘導体.
特性
分子式 |
C25H22ClN3O4 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
2-chloro-5-[3-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H22ClN3O4/c1-4-33-21-8-5-19(6-9-21)28-24(30)18(14-27)12-17-11-15(2)29(16(17)3)20-7-10-23(26)22(13-20)25(31)32/h5-13H,4H2,1-3H3,(H,28,30)(H,31,32)/b18-12- |
InChIキー |
LDNLSCAYMQHDFU-PDGQHHTCSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)/C#N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896928.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B10896947.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
